molecular formula C15H11N5OS2 B2587761 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034305-70-7

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2587761
CAS No.: 2034305-70-7
M. Wt: 341.41
InChI Key: XUSLNRXRDJIBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound featuring a unique triazole-thiophene moiety linked to a benzo[d]thiazole carboxamide framework

Scientific Research Applications

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide has shown promise in several fields:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive compound in enzyme inhibition or receptor modulation studies.

  • Medicine: : Explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.

  • Industry: : Utilized in materials science for developing novel polymers or as a component in organic electronics.

Future Directions

Thiophene derivatives, such as the one , continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step procedures that include:

  • Formation of 1-(thiophen-2-yl)-1H-1,2,3-triazole: : Using azide-alkyne cycloaddition (often referred to as the 'click reaction'), where an alkyne and an azide react under copper(I)-catalyzed conditions.

  • Attachment to benzo[d]thiazole carboxamide: : This step involves amide coupling between benzo[d]thiazole-6-carboxylic acid and the intermediate from the first step, generally facilitated by coupling agents like EDC or DCC.

Industrial Production Methods

In an industrial setting, these reactions might be optimized for higher yields and purity, often using automated continuous flow systems to enhance reaction control and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the sulfur atom of the benzo[d]thiazole ring or the thiophene ring.

  • Reduction: : Possible reduction of the triazole ring.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at various positions of the benzo[d]thiazole and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents for electrophilic substitution, or strong bases/acids for nucleophilic substitution.

Major Products Formed

  • Oxidation products: : Sulfoxides or sulfones if the sulfur atom is targeted.

  • Reduction products: : Reduced triazole derivatives.

  • Substitution products: : Varied, depending on the substituents introduced.

Comparison with Similar Compounds

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of triazole, thiophene, and benzo[d]thiazole moieties. Similar compounds include:

  • N-((1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide: : Lacks the thiophene ring.

  • N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: : Does not include the benzo[d]thiazole framework.

This compound stands out due to the precise way its diverse functional groups combine, influencing its reactivity and applications in unique ways.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-15(10-3-4-12-13(6-10)23-9-17-12)16-7-11-8-20(19-18-11)14-2-1-5-22-14/h1-6,8-9H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSLNRXRDJIBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.